molecular formula C12H16O B14168107 2-(But-3-en-2-yl)-3,5-dimethylphenol CAS No. 3698-51-9

2-(But-3-en-2-yl)-3,5-dimethylphenol

Cat. No.: B14168107
CAS No.: 3698-51-9
M. Wt: 176.25 g/mol
InChI Key: YETQHQAASMKVTM-UHFFFAOYSA-N
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Description

2-(But-3-en-2-yl)-3,5-dimethylphenol is an organic compound with a unique structure that includes a phenol group substituted with a butenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-2-yl)-3,5-dimethylphenol can be achieved through various methods. One common approach involves the iridium-catalyzed allylic enolization of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one. This method provides the substituted 2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones in good to high yields with high levels of chemo-, regio-, and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-2-yl)-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

2-(But-3-en-2-yl)-3,5-dimethylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(But-3-en-2-yl)-3,5-dimethylphenol exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-en-2-yl)-3,5-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic and industrial applications.

Properties

CAS No.

3698-51-9

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-but-3-en-2-yl-3,5-dimethylphenol

InChI

InChI=1S/C12H16O/c1-5-9(3)12-10(4)6-8(2)7-11(12)13/h5-7,9,13H,1H2,2-4H3

InChI Key

YETQHQAASMKVTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(C)C=C)C

Origin of Product

United States

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